molecular formula C10H18N2O2 B13990560 trans-1,4-Diacetamidocyclohexane CAS No. 2840-91-7

trans-1,4-Diacetamidocyclohexane

Cat. No.: B13990560
CAS No.: 2840-91-7
M. Wt: 198.26 g/mol
InChI Key: TVILGUBKPIUIFC-UHFFFAOYSA-N
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Description

trans-1,4-Diacetamidocyclohexane: is an organic compound with the molecular formula C₁₀H₁₈N₂O₂ and a molecular weight of 198.2621 g/mol . It is a derivative of cyclohexane, where two acetamide groups are attached to the 1 and 4 positions of the cyclohexane ring in a trans configuration. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1,4-Diacetamidocyclohexane typically involves the reaction of trans-1,4-diaminocyclohexane with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the trans isomer. The general reaction scheme is as follows: [ \text{trans-1,4-Diaminocyclohexane} + 2 \text{Acetic Anhydride} \rightarrow \text{this compound} + 2 \text{Acetic Acid} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: trans-1,4-Diacetamidocyclohexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the acetamide groups to amine groups.

    Substitution: The acetamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

    Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: trans-1,4-Diacetamidocyclohexane is used as an intermediate in the synthesis of various organic compounds. Its stability and reactivity make it a valuable compound in organic synthesis.

Biology and Medicine: Its derivatives may exhibit biological activity, making it a candidate for pharmaceutical research .

Industry: The compound is used in the production of polymers and other materials. Its unique chemical properties contribute to the development of new materials with desirable characteristics .

Mechanism of Action

The mechanism of action of trans-1,4-Diacetamidocyclohexane involves its interaction with specific molecular targets. The acetamide groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    trans-1,4-Diaminocyclohexane: A precursor in the synthesis of trans-1,4-Diacetamidocyclohexane.

    trans-1,4-Dimethylcyclohexane: A structurally similar compound with different functional groups.

    cis-1,4-Diacetamidocyclohexane: The cis isomer of the compound with different spatial arrangement.

Uniqueness: this compound is unique due to its trans configuration, which imparts specific chemical and physical properties. This configuration affects its reactivity, stability, and interactions with other molecules, distinguishing it from its cis isomer and other similar compounds .

Properties

CAS No.

2840-91-7

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

N-(4-acetamidocyclohexyl)acetamide

InChI

InChI=1S/C10H18N2O2/c1-7(13)11-9-3-5-10(6-4-9)12-8(2)14/h9-10H,3-6H2,1-2H3,(H,11,13)(H,12,14)

InChI Key

TVILGUBKPIUIFC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCC(CC1)NC(=O)C

Origin of Product

United States

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